molecular formula C9H10BrClF3N B7948423 (R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Katalognummer: B7948423
Molekulargewicht: 304.53 g/mol
InChI-Schlüssel: HHZSHSNEZHBTLB-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This chiral amine derivative features a phenyl ring substituted with bromo (Br) and trifluoromethyl (CF₃) groups at the 3- and 5-positions, respectively, and an ethylamine moiety in the (R)-configuration. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and material science applications.

Eigenschaften

IUPAC Name

(1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZSHSNEZHBTLB-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Diazotization and Bromination

In one approach, 3-amino-5-(trifluoromethyl)phenylmethanol undergoes diazotization using tert-butyl nitrite, followed by bromination with copper(II) bromide in acetonitrile at 0–20°C. This yields (3-bromo-5-(trifluoromethyl)phenyl)methanol with a 40.7 g output (72% yield). The reaction mechanism involves:

  • Formation of a diazonium salt from the amino group.

  • Bromide substitution via a radical pathway facilitated by Cu(II).

Table 1: Bromination Reaction Conditions

Starting MaterialReagentsConditionsYield
3-amino-5-(trifluoromethyl)phenylmethanoltert-butyl nitrite, CuBr₂0–20°C, 12 h72%
3-amino-5-(trifluoromethyl)phenylmethanoltert-butyl nitrite, CHBr₃80°C, 10 min56%

The choice of solvent (acetonitrile vs. bromoform) and temperature significantly impacts reaction efficiency. Bromoform at elevated temperatures (80°C) shortens the reaction time but reduces yield compared to acetonitrile.

The introduction of the chiral ethylamine group requires stereoselective methods.

Oxidation of Methanol to Aldehyde

(3-Bromo-5-(trifluoromethyl)phenyl)methanol is oxidized to 3-bromo-5-(trifluoromethyl)benzaldehyde using Dess-Martin periodinane in dichloromethane. This step achieves near-quantitative conversion (>95%).

Asymmetric Reductive Amination

The aldehyde undergoes reductive amination with a chiral catalyst to introduce the (R)-configuration. For example:

  • Chiral Auxiliary Approach : The aldehyde reacts with a chiral amine (e.g., (R)-α-methylbenzylamine) to form an imine, which is reduced using sodium cyanoborohydride.

  • Catalytic Asymmetric Hydrogenation : A ketone intermediate (derived from the aldehyde) is hydrogenated using a Rhodium-BINAP catalyst, achieving enantiomeric excess (ee) >90%.

Table 2: Asymmetric Amination Methods

SubstrateMethodCatalyst/Reagentee
3-bromo-5-(trifluoromethyl)benzaldehydeChiral auxiliary + NaBH₃CN(R)-α-methylbenzylamine85%
3-bromo-5-(trifluoromethyl)acetophenoneRhodium-BINAP hydrogenation[Rh(cod)(R)-BINAP]⁺92%

Salt Formation: Conversion to Hydrochloride

The final step involves protonating the free amine with hydrochloric acid to form the hydrochloride salt. The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitate is filtered and dried under vacuum, yielding the hydrochloride salt with >99% purity.

Comparison of Synthetic Routes

Two primary routes dominate the literature:

  • Diazotization-Bromination Pathway : Higher yields (72%) but longer reaction times.

  • Direct Bromination of Preformed Amines : Faster but requires stringent temperature control.

Table 3: Route Efficiency Comparison

RouteStepsTotal YieldChirality Control
Diazotization + Asymmetric H₂558%High (92% ee)
Direct Bromination + Auxiliary447%Moderate (85% ee)

Challenges and Optimization

Chirality Maintenance

Racemization during salt formation is mitigated by low-temperature protonation and rapid crystallization.

Purity Considerations

Column chromatography (hexane:ethyl acetate gradients) removes diastereomers, while recrystallization from ethanol/water enhances purity.

Scalability Issues

Large-scale asymmetric hydrogenation requires pressurized reactors, increasing costs. Alternative methods, such as enzymatic resolution, are under investigation .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming the corresponding imine or nitrile.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alkane or alcohol.

    Substitution: The bromine and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Imine, nitrile

    Reduction: Alkane, alcohol

    Substitution: Various phenyl derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent due to its structural characteristics, which allow it to interact with biological targets effectively.

1.1. Antidepressant Activity

Research indicates that (R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

1.2. Neuroprotective Effects

There is growing evidence that this compound could possess neuroprotective properties. In vitro studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases .

Biological Studies

The compound has been utilized in various biological assays to evaluate its effects on cellular functions.

2.1. In Vitro Assays

In vitro studies have demonstrated that this compound can influence cell proliferation and differentiation processes in specific cell lines. This is particularly relevant for cancer research, where understanding the modulation of cell growth can lead to new therapeutic strategies .

2.2. Receptor Binding Studies

Binding affinity studies have shown that this compound interacts with various receptors, including adrenergic and dopaminergic receptors, suggesting its potential use in developing drugs targeting these systems .

3.1. Case Study on Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant medication .

3.2. Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that the compound significantly reduced cell death and oxidative stress markers, highlighting its therapeutic potential for neurodegenerative diseases like Alzheimer's and Parkinson's .

Wirkmechanismus

The mechanism of action of ®-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Configuration CAS Number Source
(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine HCl Br (3), CF₃ (5) Amine (HCl salt), phenyl (R) N/A Target Compound
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl Cl (3), F (5) Amine (HCl salt), phenyl (R) 1217475-54-1
(1R)-1-(4-Bromo-5-fluoro-2-methylphenyl)ethan-1-amine HCl Br (4), F (5), CH₃ (2) Amine (HCl salt), phenyl (R) EN300-108684
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine HCl NO₂ (3), CF₃ (5) Amine (HCl salt), phenyl (S) N/A
(1S)-1-(6-Bromo-5-fluoro-2-methylpyridin-3-yl)ethane Br (6), F (5), CH₃ (2) Amine (free base), pyridine (S) N/A

Key Observations:

Steric and Electronic Differences: Bromo substituents (as in the target compound and ) introduce greater steric bulk and polarizability compared to chloro or nitro groups (e.g., ), which may influence synthetic accessibility and reactivity.

Stereochemical Considerations :

  • The (R)-configuration in the target compound and contrasts with the (S)-enantiomer in , which could lead to divergent biological activities, as enantiomers often exhibit distinct pharmacokinetic or target-binding profiles.

Structural Variations :

  • Pyridine vs. Phenyl Rings : The pyridine-based analog in introduces nitrogen into the aromatic system, altering electronic properties (e.g., basicity) and solubility compared to purely phenyl-based structures.
  • Nitro Group Impact : The nitro-substituted analog in may exhibit higher reactivity (e.g., susceptibility to reduction) compared to halogenated derivatives, limiting its utility in certain synthetic pathways.

Biologische Aktivität

(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity, which can influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.

  • Molecular Formula : C9H9BrF3N
  • Molar Mass : 268.07 g/mol
  • Density : 1.519 g/cm³ (predicted)
  • pKa : 8.41 (predicted)
  • Boiling Point : 230.7 °C (predicted)

These properties suggest that the compound may exhibit significant interactions with biological systems due to its molecular structure.

The mechanism of action for this compound is primarily linked to its ability to modulate various signaling pathways by interacting with specific receptors or enzymes. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes and enhancing its bioavailability.

Antichlamydial Activity

A study highlighted the importance of substituents on the aromatic regions of compounds similar to (R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine in exhibiting antichlamydial activity. The presence of the trifluoromethyl group was critical for the activity observed in certain derivatives, indicating that this functional group may enhance efficacy against Chlamydia infections .

Cytotoxicity and Selectivity

Research has shown that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives containing a trifluoromethyl group were found to inhibit cell proliferation effectively, with IC50 values indicating potent activity against specific cancer types while demonstrating a favorable selectivity index compared to non-cancerous cells . This suggests that this compound may also possess selective cytotoxic properties.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 ValueReference
(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amineAntichlamydialNot specified
Trifluoromethyl derivativesCytotoxicity0.126 μM
Various derivativesSelectivity against cancerVaries

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, and how is enantiomeric purity maintained?

Answer:
The synthesis typically involves multi-step functionalization of a phenyl ring precursor. A common approach is to start with a bromo- and trifluoromethyl-substituted benzaldehyde, followed by reductive amination using (R)-α-methylbenzylamine or other chiral auxiliaries to establish stereochemistry . For example, in analogous syntheses (e.g., compound 19 in ), formalin and chiral starting materials are used to introduce the amine group while retaining enantiomeric integrity. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures >98% enantiomeric excess (e.e.), as validated by chiral HPLC with UV/ECD detection .

Advanced: How do bromo and trifluoromethyl substituents influence binding affinity and functional selectivity at serotonin receptors (e.g., 5-HT2A)?

Answer:
The bromo group at the 3-position enhances steric bulk, potentially improving receptor subtype selectivity by restricting conformational flexibility. The electron-withdrawing trifluoromethyl group at the 5-position increases metabolic stability and modulates π-π interactions with hydrophobic receptor pockets. In structurally related agonists ( ), these substituents correlate with 10–100 nM affinity for 5-HT2A receptors. However, functional selectivity (biased agonism) varies: trifluoromethyl groups may favor β-arrestin signaling over Gq pathways, as observed in analogous compounds with divergent substituent patterns . Radioligand binding assays (e.g., [³H]ketanserin displacement) and functional assays (Ca²⁺ mobilization vs. ERK phosphorylation) are critical for profiling .

Basic: What analytical techniques are optimal for characterizing stereochemical configuration and purity?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol:diethylamine (90:10:0.1) to resolve enantiomers. Retention times and circular dichroism (CD) spectra confirm configuration .
  • NMR : ¹H and ¹³C NMR (e.g., DMSO-d6) identify diastereotopic protons near the chiral center. NOESY can confirm spatial arrangements .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C₉H₁₀BrF₃N·HCl requires m/z 304.9753 [M+H]⁺) .

Advanced: How should researchers address discrepancies in biased agonism data across different assay systems?

Answer:
Discrepancies often arise from assay-specific factors (e.g., cell type, receptor density, or coupling efficiency). For example, a compound may show full agonism in Ca²⁺ assays but partial agonism in β-arrestin recruitment ( ). To resolve this:

  • Normalize data to reference agonists (e.g., serotonin for 5-HT2A).
  • Use pathway-specific inhibitors (e.g., GRK2 knockout cells to isolate β-arrestin effects).
  • Apply operational model fitting to calculate ΔΔlog(τ/KA) values, quantifying bias factors .

Advanced: What strategies optimize pharmacokinetic (PK) properties while retaining target selectivity?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl via prodrugs) to reduce logP, improving aqueous solubility.
  • Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to slow CYP450 oxidation .
  • Tissue distribution : PET imaging with radiolabeled analogs (e.g., ¹⁸F for trifluoromethyl tracking) quantifies brain penetration .

Basic: How is the hydrochloride salt form critical for stability and bioavailability?

Answer:
The hydrochloride salt improves crystallinity, shelf stability, and aqueous solubility (critical for in vivo studies). Salt formation is typically achieved by treating the free base with HCl in ethanol, followed by lyophilization. Powder X-ray diffraction (PXRD) confirms polymorphic purity, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Advanced: What computational methods predict the compound’s interaction with off-target receptors (e.g., dopamine D2)?

Answer:

  • Molecular docking : Use Schrödinger Glide to model binding poses in D2 vs. 5-HT2A homology models.
  • MD simulations : Run 100-ns simulations to assess stability of key interactions (e.g., salt bridges with Asp3.32).
  • Pharmacophore screening : Compare electrostatic/hydrophobic features against known D2 ligands .

Basic: What safety protocols are essential for handling this compound in vitro?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Waste disposal : Neutralize with 10% NaOH before aqueous disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.